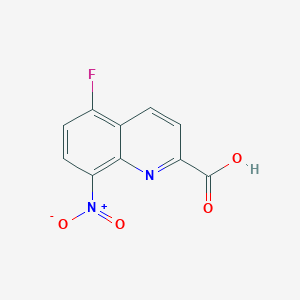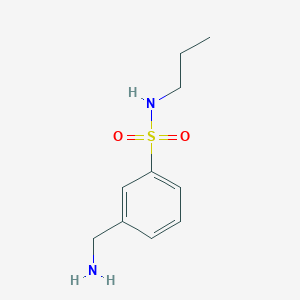![molecular formula C15H10N2O B11877112 Indolo[2,1-b]quinazolin-12(6H)-one CAS No. 113001-37-9](/img/structure/B11877112.png)
Indolo[2,1-b]quinazolin-12(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'Indolo[2,1-b]quinazolin-12(6H)-one est un composé hétérocyclique qui présente un système cyclique indole et quinazoline fusionné. Ce composé suscite un intérêt majeur en chimie médicinale en raison de ses activités biologiques potentielles, notamment ses propriétés anticancéreuses, antivirales et antimicrobiennes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'Indolo[2,1-b]quinazolin-12(6H)-one implique généralement la condensation de l'isatine ou de ses dérivés avec l'o-phénylènediamine en milieu acide. Par exemple, la réaction peut être effectuée dans de l'acide acétique glacial sous irradiation micro-ondes, ce qui réduit considérablement le temps de réaction à quelques minutes .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour l'this compound ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de procédés économiques et respectueux de l'environnement.
Analyse Des Réactions Chimiques
Types de réactions : L'Indolo[2,1-b]quinazolin-12(6H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinazoline.
Réduction : Les réactions de réduction peuvent produire des dérivés dihydro.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs électrophiles comme les halogènes ou les composés nitro peuvent être utilisés en milieu acide ou basique.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de l'indoloquinazoline, qui peuvent présenter différentes activités biologiques en fonction de la nature des substituants.
4. Applications de la recherche scientifique
Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
5. Mécanisme d'action
Le mécanisme d'action de l'this compound implique principalement l'intercalation de l'ADN. Cela signifie que le composé s'insère entre les paires de bases de l'hélice d'ADN, perturbant les processus essentiels à la réplication et à la transcription de l'ADN . Ce mécanisme est responsable de ses activités antivirales et cytotoxiques.
Composés similaires :
Indolo[2,3-b]quinoxaline : Connu pour ses propriétés d'intercalation de l'ADN et ses activités anticancéreuses potentielles.
Indolo[2,3-b]quinoline : Présente des activités biologiques similaires et est utilisé dans la synthèse de diverses molécules bioactives.
Unicité : L'this compound se distingue par son système cyclique fusionné unique, qui lui confère des propriétés électroniques et stériques distinctes. Cette unicité en fait un échafaudage précieux pour le développement de nouveaux agents thérapeutiques et matériaux.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of Indolo[2,1-b]quinazolin-12(6H)-one primarily involves DNA intercalation. This means the compound inserts itself between the base pairs of the DNA helix, disrupting the processes vital for DNA replication and transcription . This mechanism is responsible for its antiviral and cytotoxic activities.
Comparaison Avec Des Composés Similaires
Indolo[2,3-b]quinoxaline: Known for its DNA-intercalating properties and potential anticancer activities.
Indolo[2,3-b]quinoline: Exhibits similar biological activities and is used in the synthesis of various bioactive molecules.
Uniqueness: Indolo[2,1-b]quinazolin-12(6H)-one stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials.
Propriétés
Numéro CAS |
113001-37-9 |
|---|---|
Formule moléculaire |
C15H10N2O |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
6H-indolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C15H10N2O/c18-15-11-6-2-3-7-12(11)16-14-9-10-5-1-4-8-13(10)17(14)15/h1-8H,9H2 |
Clé InChI |
OIWPKTNQLIGFBV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877030.png)
![4-Chloro-5,6-dihydrobenzo[H]quinazolin-2-amine](/img/structure/B11877039.png)

![(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B11877057.png)
![6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11877059.png)





![Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11877087.png)


![2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B11877098.png)
